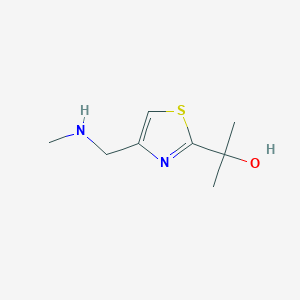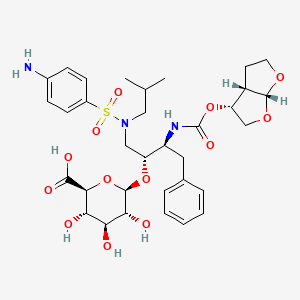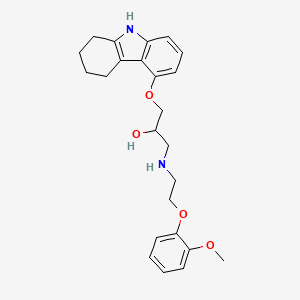
6,7,8,9-Tetrahydro-Carvedilol
Übersicht
Beschreibung
6,7,8,9-Tetrahydro Carvedilol: is a derivative of Carvedilol, a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking properties. It is primarily used in the treatment of cardiovascular diseases such as hypertension and heart failure. The compound has a molecular formula of C24H30N2O4 and a molecular weight of 410.51 g/mol .
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydro Carvedilol has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on various biological systems, particularly its cardiovascular effects.
Medicine: It is used in preclinical studies to evaluate its potential therapeutic effects and safety profile.
Industry: The compound is used in the pharmaceutical industry for the development of new cardiovascular drugs.
Wirkmechanismus
Target of Action
6,7,8,9-Tetrahydro Carvedilol, commonly known as Carvedilol, primarily targets adrenoceptors in the body. It is a nonselective beta-adrenergic antagonist and an alpha-1 adrenoceptor blocker . The S(-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker .
Mode of Action
Carvedilol’s mechanism of action involves blocking various receptors in the body, including beta-1, beta-2, and alpha-1 receptors . By blocking alpha-1 receptors, Carvedilol lowers blood pressure more than most beta blockers . Beyond the blockade of beta 1-adrenoceptors, arrestin-biased signaling via beta 2-adrenoceptors is a molecular mechanism proposed to explain the survival benefits .
Biochemical Pathways
Carvedilol affects several biochemical pathways. The main pathways of Carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation . Aromatic ring oxidation of Carvedilol creates two hydroxylated active metabolites, primarily by CYP2D6 . Side-chain oxidation leads to two hydroxylated inactive metabolites with CYP1A2 as the main catalyst . Demethylation of Carvedilol results in an active metabolite O-desmethylcarvedilol, catalyzed primarily by CYP2C9 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carvedilol. For instance, the pH of the environment can affect the solubility and dissolution of Carvedilol . It exhibits a typical weak base pH-dependent solubility profile with high solubility at low pH and low solubility at high pH . This can impact the bioavailability of the drug and subsequently its therapeutic effect. Furthermore, the buffer species of the dissolution media may influence the solubility and consequently the percentage of Carvedilol released by forming Carvedilol salts of varying solubilities .
Biochemische Analyse
Biochemical Properties
6,7,8,9-Tetrahydro Carvedilol interacts with various enzymes and proteins. It’s metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Cellular Effects
6,7,8,9-Tetrahydro Carvedilol has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It’s been shown that G proteins drive all detectable carvedilol signaling through β2ARs .
Molecular Mechanism
6,7,8,9-Tetrahydro Carvedilol exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . It’s been proposed that arrestin-biased signalling via β2-adrenoceptors is a molecular mechanism to explain the survival benefits .
Dosage Effects in Animal Models
The effects of 6,7,8,9-Tetrahydro Carvedilol vary with different dosages in animal models. For instance, in healthy conscious dogs, orally administered carvedilol at mean doses from 0.08 to 0.54 mg/kg given twice daily did not affect resting hemodynamics .
Metabolic Pathways
6,7,8,9-Tetrahydro Carvedilol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 6,7,8,9-Tetrahydro Carvedilol involves multiple steps. One common method includes the following steps :
Step 1: 4-Hydroxy Carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C. This reaction forms an intermediate compound.
Step 2: The intermediate is then reacted with 2-(2-methoxyphenoxy)ethanamine to form 6,7,8,9-Tetrahydro Carvedilol.
Industrial Production Methods:
Industrial production methods for 6,7,8,9-Tetrahydro Carvedilol typically involve optimizing the reaction conditions to improve yield and purity. This includes screening various solvents and bases to identify the most efficient conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
6,7,8,9-Tetrahydro Carvedilol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Carvedilol: The parent compound, which has similar beta and alpha-adrenergic blocking properties.
Labetalol: Another non-selective beta-adrenergic antagonist with alpha-1 blocking properties.
Propranolol: A non-selective beta-adrenergic antagonist without alpha-1 blocking properties.
Uniqueness:
6,7,8,9-Tetrahydro Carvedilol is unique due to its specific structural modifications, which may enhance its pharmacological profile compared to similar compounds. Its tetrahydro structure may contribute to improved bioavailability and stability .
Eigenschaften
CAS-Nummer |
1246820-73-4 |
|---|---|
Molekularformel |
C48H60N4O8 |
Molekulargewicht |
821.0 g/mol |
IUPAC-Name |
1-[2-(2-methoxyphenoxy)ethylamino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/2C24H30N2O4/c2*1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2*4-6,9-12,17,25-27H,2-3,7-8,13-16H2,1H3 |
InChI-Schlüssel |
NLPSTAJZEPSMTG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O |
Kanonische SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O |
Aussehen |
Beige to Pale Tan Solid |
melting_point |
116-119°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]-2-propanol; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




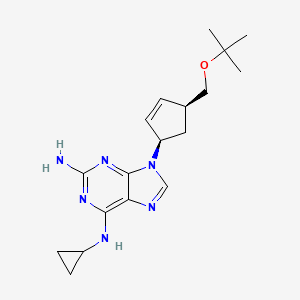

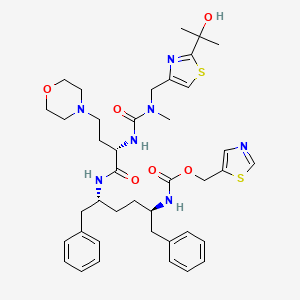
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600880.png)
